(2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine is a benzodioxine that is 2,3-dihydro-1,4-benzodioxine bearing a [(2',6'-dimethoxyphenoxy)ethylamino]methyl group at position 2. An alpha1A-adrenergic selective antagonist. It has a role as an alpha-adrenergic antagonist. It is a benzodioxine, a secondary amino compound and an aromatic ether. It is a conjugate base of a N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanaminium(1+).
Scientific Research Applications
Synthesis and Pharmaceutical Chemistry
Inosine Building Blocks for Oligonucleotides : A study by Köstler & Rosemeyer (2009) discusses the synthesis of novel phosphoramidite building blocks for the preparation of lipophilic oligonucleotides, involving 1,4-dioxane as a key solvent in the reaction process (Köstler & Rosemeyer, 2009).
Preparation of Dimethoxy Phenol : Miller, Olavesen, & Curtis (1974) describe the synthesis of 2,6-dimethoxy phenol, a compound related to the molecular structure , highlighting its relevance in pharmaceutical chemistry (Miller et al., 1974).
Environmental Chemistry and Photolysis
- Riboflavin Photosensitized Oxidation : Plimmer & Klingebiel (1971) researched the riboflavin-sensitized photooxidation of chlorophenols, including compounds related to phenoxy radicals, which is relevant to understanding the environmental impact and degradation pathways of such compounds (Plimmer & Klingebiel, 1971).
Organic Chemistry and Material Science
- Synthesis of Dioxane Derivatives : Gabriele et al. (2006) detail the synthesis of dioxane derivatives, providing insight into the chemical behavior and potential applications of similar dioxane-based compounds (Gabriele et al., 2006).
- Brightness Reversion of Pulps : Harvey, Cook, & Ragauskas (1997) explore the photostabilization mechanism of certain compounds in pulps, involving derivatives of dioxane, which is significant for understanding material properties in paper and pulp industries (Harvey et al., 1997).
properties
CAS RN |
613-67-2 |
---|---|
Product Name |
(2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane |
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C19H23NO5/c1-21-17-8-5-9-18(22-2)19(17)23-11-10-20-12-14-13-24-15-6-3-4-7-16(15)25-14/h3-9,14,20H,10-13H2,1-2H3 |
InChI Key |
GYSZUJHYXCZAKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2 |
Other CAS RN |
2170-58-3 613-67-2 |
Related CAS |
2170-58-3 (hydrochloride) |
synonyms |
(2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane (2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzodioxan hydrochloride WB 4101 WB-4101 WB4101 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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